Superior Lipophilicity (LogP) Relative to Unsubstituted Benzylpiperazine
1-(2-Chloro-6-fluorobenzyl)piperazine exhibits a significantly higher calculated LogP (2.73) compared to the unsubstituted benzylpiperazine parent scaffold (LogP ≈ 1.36). This quantifiable difference in lipophilicity, driven by the electron-withdrawing and hydrophobic contributions of the ortho-chloro and ortho-fluoro substituents, directly impacts compound behavior in biological assays. [1]
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.73 |
| Comparator Or Baseline | 1-Benzylpiperazine (unsubstituted): LogP = 1.36 (reported range 1.17-1.45 across sources) |
| Quantified Difference | ΔLogP ≈ +1.37 (target compound is approximately 23-fold more lipophilic based on logP difference) |
| Conditions | Calculated LogP (Hit2Lead/ChemBridge algorithm vs. published experimental/computed values for benzylpiperazine) |
Why This Matters
This nearly 1.4-unit LogP increase predicts substantially enhanced passive membrane permeability and altered tissue distribution, making the compound a more suitable starting point for CNS-targeted programs where higher lipophilicity is often a prerequisite.
- [1] ChemSrc. 1-Benzylpiperazine. CAS 2759-17-3. LogP = 1.35850. Accessed 2026. View Source
